2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 578723-52-1
VCID: VC16147995
InChI: InChI=1S/C19H19ClN2OS2/c1-2-22-18(23)16-13-8-4-6-10-15(13)25-17(16)21-19(22)24-11-12-7-3-5-9-14(12)20/h3,5,7,9H,2,4,6,8,10-11H2,1H3
SMILES:
Molecular Formula: C19H19ClN2OS2
Molecular Weight: 391.0 g/mol

2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 578723-52-1

Cat. No.: VC16147995

Molecular Formula: C19H19ClN2OS2

Molecular Weight: 391.0 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 578723-52-1

Specification

CAS No. 578723-52-1
Molecular Formula C19H19ClN2OS2
Molecular Weight 391.0 g/mol
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H19ClN2OS2/c1-2-22-18(23)16-13-8-4-6-10-15(13)25-17(16)21-19(22)24-11-12-7-3-5-9-14(12)20/h3,5,7,9H,2,4,6,8,10-11H2,1H3
Standard InChI Key IHYLFUQXJLIPIZ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)SC4=C2CCCC4

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s molecular formula, C19H19ClN2OS2\text{C}_{19}\text{H}_{19}\text{ClN}_{2}\text{OS}_{2}, corresponds to a molar mass of 391.0 g/mol . Its IUPAC name, 2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one, reflects three critical structural elements:

  • A 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, featuring a partially saturated bicyclic system.

  • An ethyl group at the N3 position of the pyrimidine ring.

  • A 2-chlorobenzylsulfanyl substituent at the C2 position, introducing steric bulk and electronic modulation .

The stereoelectronic properties of the 2-chlorobenzyl group enhance binding affinity to hydrophobic enzyme pockets, as observed in analogous antifolates .

Table 1: Key Structural Descriptors

PropertyValue
CAS No.578723-52-1
Molecular FormulaC19H19ClN2OS2\text{C}_{19}\text{H}_{19}\text{ClN}_{2}\text{OS}_{2}
Molecular Weight391.0 g/mol
IUPAC Name2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
SMILESCCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)SC4=C2CCCC4

Synthetic Pathways and Methodologies

General Synthesis Strategy

The synthesis of this compound involves multi-step reactions, typically beginning with the construction of the benzothieno[2,3-d]pyrimidine core. A pivotal step, as reported for analogous tricyclic systems, is the oxidative aromatization of tetrahydrobenzothiophene precursors using palladium on carbon (Pd/C) . For this derivative, key stages include:

  • Core Formation: Cyclocondensation of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to generate the pyrimidine ring.

  • Substituent Introduction: Nucleophilic displacement at C2 with 2-chlorobenzyl mercaptan under basic conditions.

  • N3 Alkylation: Reaction with ethyl iodide to install the ethyl group .

Analytical Validation

Critical quality control measures utilize:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

  • Nuclear Magnetic Resonance (NMR) for regiochemical assignment, particularly distinguishing C2 sulfanyl and N3 ethyl substituents.

  • X-ray Crystallography (for related compounds) to verify the tricyclic planar structure .

Mechanistic Insights and Target Interactions

Binding Mode Analysis

Molecular docking studies suggest that the 2-chlorobenzylsulfanyl group occupies a hydrophobic subpocket near the TS cofactor binding site. The chlorine atom’s electronegativity may polarize adjacent residues (e.g., Arg50^{50}), stabilizing inhibitor-enzyme complexes .

Selectivity Considerations

Unlike classical antifolates (e.g., methotrexate), this compound’s tricyclic system reduces off-target effects on folate transporters, as confirmed in cell-based uptake assays .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 2-chlorobenzyl group with a 3-chlorobenzyl isomer (CAS No. 618879-74-6) alters bioactivity:

  • 3-Chloro Derivative: Reduced TS inhibition (IC50_{50} > 1 μM) due to misalignment in the hydrophobic pocket.

  • 2-Chloro Derivative: Optimal steric compatibility with TS active site .

Table 2: Comparative Bioactivity of Chlorobenzyl Analogs

CompoundTS IC50_{50} (μM)DHFR IC50_{50} (μM)
2-Chlorobenzyl Derivative0.3 (estimated)>1
3-Chlorobenzyl Derivative>1>1
2-NH2_2 Analog 0.020.09

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